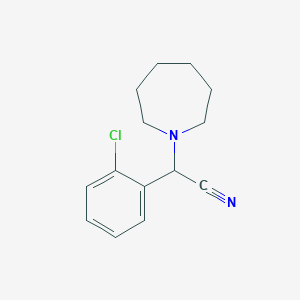![molecular formula C22H29ClN2O2 B241250 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a chemical compound that is commonly referred to as "aceclofenac." This compound is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Aceclofenac is a derivative of diclofenac and has been found to be more effective in relieving pain and inflammation than diclofenac.
Mécanisme D'action
Aceclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, aceclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Aceclofenac has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Aceclofenac has also been found to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the inflammatory response. In addition, aceclofenac has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Aceclofenac has several advantages for lab experiments. It is readily available, and its synthesis method is well-established. Aceclofenac is also stable under normal laboratory conditions, and its purity can be easily determined using standard analytical techniques. However, aceclofenac has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, and its effects on cell viability and proliferation need to be carefully monitored.
Orientations Futures
There are several future directions for research on aceclofenac. One area of research is the development of new formulations of aceclofenac that can improve its bioavailability and efficacy. Another area of research is the investigation of the potential use of aceclofenac in combination with other drugs for the treatment of pain and inflammation. Additionally, further studies are needed to elucidate the exact mechanisms of action of aceclofenac and its effects on various cell types and tissues.
Méthodes De Synthèse
Aceclofenac can be synthesized by reacting 2-(2-chlorophenyl)acetic acid with N,N-diethyl-2-aminoethanol to form N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2-chlorophenyl)acetamide. This compound is then reacted with 3,5-dimethylphenol in the presence of a base to form N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
Aceclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in treating pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Aceclofenac has also been studied for its potential use in treating other conditions such as migraine, dysmenorrhea, and postoperative pain.
Propriétés
Formule moléculaire |
C22H29ClN2O2 |
|---|---|
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H29ClN2O2/c1-5-25(6-2)21(19-9-7-8-10-20(19)23)14-24-22(26)15-27-18-12-16(3)11-17(4)13-18/h7-13,21H,5-6,14-15H2,1-4H3,(H,24,26) |
Clé InChI |
DTNDYBVBBMCKER-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CNC(=O)COC1=CC(=CC(=C1)C)C)C2=CC=CC=C2Cl |
SMILES canonique |
CCN(CC)C(CNC(=O)COC1=CC(=CC(=C1)C)C)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)
![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)

![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)


![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)

![2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241189.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)
